Cas no 298204-74-7 (5-Methoxynicotinonitrile)

5-Methoxynicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Methoxynicotinonitrile

- 3-CYANO-5-METHOXYPYRIDINE

- 3-Pyridinecarbonitrile, 5-methoxy-

- 3-Pyridinecarbonitrile,5-methoxy-(9CI)

- 5-methoxypyridine-3-carbonitrile

- 3-Cyano-5-methoxypyridin

- 5-methoxy-3-pyridinecarbonitrile

- PubChem16544

- DMLPQTWDFZCDTJ-UHFFFAOYSA-N

- 5-Methoxynicotinonitrile, AldrichCPR

- X2100

- A820063

- YLA20474

- SCHEMBL1501661

- AKOS006310552

- J-517705

- SB52860

- DTXSID00631116

- O11469

- 298204-74-7

- FT-0678836

- DS-12587

- SY104563

- MFCD09909444

- CS-0082366

- DB-082187

-

- MDL: MFCD09909444

- インチ: 1S/C7H6N2O/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,1H3

- InChIKey: DMLPQTWDFZCDTJ-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C([H])N=C([H])C(C#N)=C1[H]

計算された属性

- せいみつぶんしりょう: 134.048013g/mol

- ひょうめんでんか: 0

- XLogP3: 0.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 134.048013g/mol

- 単一同位体質量: 134.048013g/mol

- 水素結合トポロジー分子極性表面積: 45.9Ų

- 重原子数: 10

- 複雑さ: 149

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 45.91000

- LogP: 0.96188

5-Methoxynicotinonitrile セキュリティ情報

5-Methoxynicotinonitrile 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methoxynicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM177345-1g |

5-Methoxynicotinonitrile |

298204-74-7 | 95% | 1g |

$209 | 2021-08-05 | |

| eNovation Chemicals LLC | D750282-5g |

3-Pyridinecarbonitrile,5-methoxy-(9CI) |

298204-74-7 | 98% | 5g |

$170 | 2024-06-06 | |

| Apollo Scientific | OR350274-250mg |

5-Methoxynicotinonitrile |

298204-74-7 | 98% | 250mg |

£52.00 | 2024-05-24 | |

| TRC | M264933-25mg |

5-Methoxynicotinonitrile |

298204-74-7 | 25mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M895443-100mg |

5-Methoxynicotinonitrile |

298204-74-7 | 98% | 100mg |

¥370.80 | 2022-01-10 | |

| TRC | M264933-50mg |

5-Methoxynicotinonitrile |

298204-74-7 | 50mg |

$75.00 | 2023-05-18 | ||

| TRC | M264933-100mg |

5-Methoxynicotinonitrile |

298204-74-7 | 100mg |

$87.00 | 2023-05-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000443-1G |

5-Methoxynicotinonitrile |

298204-74-7 | 1g |

¥6516.61 | 2023-11-15 | ||

| abcr | AB263009-1 g |

5-Methoxynicotinonitrile; . |

298204-74-7 | 1 g |

€198.10 | 2023-07-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-325554-250 mg |

5-Methoxynicotinonitrile, |

298204-74-7 | 250MG |

¥1,399.00 | 2023-07-11 |

5-Methoxynicotinonitrile 関連文献

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

5-Methoxynicotinonitrileに関する追加情報

Introduction to 5-Methoxynicotinonitrile (CAS No. 298204-74-7)

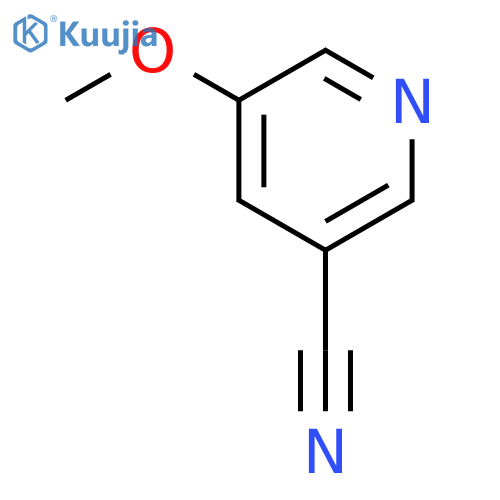

5-Methoxynicotinonitrile, with the chemical formula C₇H₆NO₂ and a CAS number of 298204-74-7, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic organic molecule belongs to the nitrile class, characterized by the presence of a cyano group (-CN) attached to a benzene ring that is substituted with a methoxy group (-OCH₃). The structural uniqueness of 5-Methoxynicotinonitrile makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The synthesis of 5-Methoxynicotinonitrile typically involves multi-step organic transformations, often starting from nicotinic acid or its derivatives. The introduction of the methoxy group at the 5-position of the nicotinic acid backbone is achieved through selective methylation and subsequent cyanation. Advanced catalytic methods, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, making the process more efficient and environmentally friendly.

In recent years, 5-Methoxynicotinonitrile has garnered attention in medicinal chemistry due to its potential pharmacological properties. Researchers have been exploring its derivatives as candidates for various therapeutic applications. Notably, studies have indicated that compounds structurally related to 5-Methoxynicotinonitrile exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. This has spurred interest in developing novel anti-inflammatory agents based on this scaffold.

One of the most compelling areas of research involving 5-Methoxynicotinonitrile is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the structure of 5-Methoxynicotinonitrile, chemists have synthesized molecules that can selectively inhibit specific kinases, thereby offering potential treatments for these conditions. Preliminary findings suggest that certain derivatives show promising activity in preclinical models.

The agrochemical industry has also recognized the significance of 5-Methoxynicotinonitrile as a building block for developing novel pesticides. Its structural features make it an excellent candidate for creating compounds that target insect pests while minimizing environmental impact. Researchers are investigating its derivatives as potential acaricides and nematicides, which are essential for protecting crops from parasitic infections. The development of such environmentally benign agrochemicals aligns with global efforts to sustainable agriculture.

From a computational chemistry perspective, 5-Methoxynicotinonitrile has been extensively studied to understand its molecular interactions and binding affinities. Molecular docking simulations have been used to predict how this compound might interact with biological targets such as enzymes and receptors. These simulations provide valuable insights into drug design, helping researchers optimize the structure-activity relationships of potential drug candidates derived from 5-Methoxynicotinonitrile.

The analytical characterization of 5-Methoxynicotinonitrile is another critical aspect of its study. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and confirm its purity. These techniques not only aid in quality control but also provide detailed information about its conformational preferences and chemical environment.

In conclusion, 5-Methoxynicotinonitrile (CAS No. 298204-74-7) represents a versatile and multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features make it an attractive scaffold for developing novel bioactive molecules with potential therapeutic benefits. As research continues to uncover new applications and synthetic methodologies, the importance of 5-Methoxynicotinonitrile is likely to grow further, contributing to advancements in both medicine and agriculture.

298204-74-7 (5-Methoxynicotinonitrile) 関連製品

- 5444-01-9(3-Cyano-4-methylpyridine)

- 1121-19-3(4-Methylpyridin-3-ol)

- 1527-89-5(3-Methoxybenzonitrile)

- 874-90-8(4-Methoxybenzonitrile)

- 152803-24-2(5-hydroxypyridine-3-carbonitrile)

- 7254-34-4(2-methoxypyridine-3-carbonitrile)

- 2176-45-6(3-Phenoxypyridine)

- 4373-67-5(3-(3-Methoxyphenyl)pyridine)

- 5657-63-6(3-Cyano-2-hydroxypyridine)

- 5938-16-9(4-(4-Methoxyphenyl)pyridine)